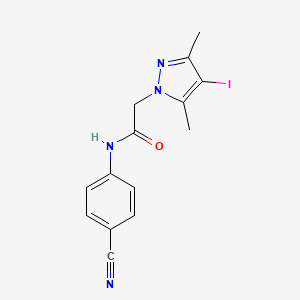
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods, and its unique properties have led to its application in various scientific fields.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may disrupt essential cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit antibacterial, antifungal, and antitumor activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. In the development of fluorescent probes, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used to detect various analytes, including metal ions and amino acids.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its ease of synthesis. This compound can be synthesized using readily available reagents, making it a cost-effective option for scientific research. Additionally, its unique properties, including its antibacterial, antifungal, and antitumor activity, make it a promising lead compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of focus is the development of this compound as a scaffold for the synthesis of novel drugs. Additionally, there is potential for the use of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in the development of fluorescent probes for the detection of various analytes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzohydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Other methods include the reaction of 2-chloro-4-nitroaniline and 3-nitrobenzoic acid in the presence of thionyl chloride and triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. One of its primary applications is in the field of medicinal chemistry, where it is used as a scaffold for the synthesis of various drugs. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activity, making it a promising lead compound for drug development. Additionally, 5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been used in the development of fluorescent probes for the detection of various analytes.
properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-7-10(19(22)23)4-5-11(12)14-16-13(17-24-14)8-2-1-3-9(6-8)18(20)21/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSUQSDLCECNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6087942.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)


![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)

methanone](/img/structure/B6088047.png)